molecular formula C4H4N6 B185730 Tetrazolo[1,5-b]pyridazin-7-amine CAS No. 91114-02-2

Tetrazolo[1,5-b]pyridazin-7-amine

Cat. No. B185730
CAS RN: 91114-02-2
M. Wt: 136.12 g/mol
InChI Key: OKLXHNPVMLUTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazolo[1,5-b]pyridazin-7-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has a unique structure that makes it an attractive target for drug development.

Mechanism Of Action

The mechanism of action of Tetrazolo[1,5-b]pyridazin-7-amine is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. For example, Tetrazolo[1,5-b]pyridazin-7-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting the activity of this enzyme, Tetrazolo[1,5-b]pyridazin-7-amine can induce DNA damage and cell death in cancer cells.

Biochemical And Physiological Effects

Tetrazolo[1,5-b]pyridazin-7-amine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory and anti-bacterial activity. Furthermore, studies have suggested that Tetrazolo[1,5-b]pyridazin-7-amine can modulate the activity of various signaling pathways involved in cell proliferation and survival.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tetrazolo[1,5-b]pyridazin-7-amine is its relative ease of synthesis and high yield. Additionally, this compound exhibits potent anti-cancer activity, making it an attractive target for drug development. However, one of the limitations of Tetrazolo[1,5-b]pyridazin-7-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Tetrazolo[1,5-b]pyridazin-7-amine. One area of research is the development of analogs of this compound with improved solubility and bioavailability. Additionally, studies are needed to further elucidate the mechanism of action of Tetrazolo[1,5-b]pyridazin-7-amine and to identify potential drug targets for this compound. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of Tetrazolo[1,5-b]pyridazin-7-amine as a potential anti-cancer drug.
Conclusion:
In conclusion, Tetrazolo[1,5-b]pyridazin-7-amine is a heterocyclic compound with significant potential for therapeutic applications. Its ease of synthesis, potent anti-cancer activity, and ability to modulate various signaling pathways make it an attractive target for drug development. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of Tetrazolo[1,5-b]pyridazin-7-amine involves the reaction of 2-aminopyridine with sodium azide and copper (I) iodide in DMF (N,N-Dimethylformamide) at 100°C. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of the target compound. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

Tetrazolo[1,5-b]pyridazin-7-amine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Studies have shown that this compound exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, prostate, and lung cancer. Additionally, Tetrazolo[1,5-b]pyridazin-7-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

CAS RN

91114-02-2

Product Name

Tetrazolo[1,5-b]pyridazin-7-amine

Molecular Formula

C4H4N6

Molecular Weight

136.12 g/mol

IUPAC Name

tetrazolo[1,5-b]pyridazin-7-amine

InChI

InChI=1S/C4H4N6/c5-3-1-4-7-8-9-10(4)6-2-3/h1-2H,5H2

InChI Key

OKLXHNPVMLUTCH-UHFFFAOYSA-N

SMILES

C1=C(C=NN2C1=NN=N2)N

Canonical SMILES

C1=C(C=NN2C1=NN=N2)N

Other CAS RN

91114-02-2

Origin of Product

United States

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